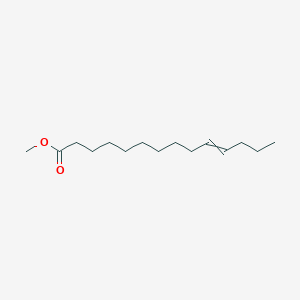

Methyl tetradec-10-enoate

Description

Contextualization within Unsaturated Fatty Acid Methyl Esters Research

Unsaturated fatty acid methyl esters are a cornerstone of oleochemistry and are derived from natural sources like vegetable oils and animal fats through processes like transesterification. acs.org This class of compounds is pivotal in both fundamental and applied research. FAMEs are recognized as primary components of biodiesel, making their study relevant to renewable energy. medchemexpress.com Beyond biofuels, they serve as versatile precursors in chemical synthesis for producing a range of valuable products, including surfactants, lubricants, and polymers. acs.orgvulcanchem.com

In biological contexts, unsaturated FAMEs are instrumental in studying lipid metabolism and cellular signaling. smolecule.com Their structural diversity, varying in chain length and the position and geometry (cis/trans) of double bonds, leads to a wide array of physical properties and biological activities. csic.es Methyl tetradec-10-enoate, as a C14:1 FAME, fits within this broad research landscape, where its specific isomeric form dictates its unique chemical reactivity and potential biological roles, distinguishing it from other well-studied tetradecenoates.

Significance in Chemical and Biological Investigations

The significance of any given FAME isomer often lies in its biological activity or its utility as a chemical intermediate. While direct research on this compound is limited, the established roles of its isomers provide a strong indication of its potential areas of importance.

Pheromonal Research: Many insect sex pheromones are fatty acid derivatives, often with specific double bond positions and geometries that are critical for their bioactivity. jst.go.jpnih.gov For instance, derivatives of tetradecadienyl acetate (B1210297), which share the C14 backbone, are major pheromone components for numerous moth species, including agricultural pests. nih.govresearchgate.netnyxxb.cn The specific location of the double bond at the C-10 position in this compound suggests it could be a target for synthesis as a potential pheromone analog or a precursor for creating such semiochemicals for use in integrated pest management strategies. researchgate.net

Bioactivity Screening: Isomers of methyl tetradecenoate have demonstrated notable biological effects. For example, (Z)-Methyl tetradec-9-enoate, an isomer extracted from various natural sources, has been shown to induce apoptosis in human prostate cancer cells and inhibit the germination of the pathogenic fungus Candida albicans. medchemexpress.com This highlights the potential for this compound to be investigated for similar cytotoxic, anti-inflammatory, or antimicrobial properties, contributing to the discovery of new therapeutic agents. smolecule.com

Metabolic Studies: As a fatty acid ester, this compound can be used in cellular and molecular biology to probe the function and specificity of enzymes involved in lipid metabolism. smolecule.com Understanding how enzymes differentiate between closely related isomers like the 9- and 10-tetradecenoates can provide valuable insights into metabolic pathways.

Overview of Current Research Landscape and Gaps

The current research landscape for C14 unsaturated methyl esters is heavily focused on a few specific isomers, leaving significant knowledge gaps concerning compounds like this compound.

Concentrated Research Areas:

Methyl (Z)-tetradec-9-enoate (Methyl Myristoleate): This is the most studied isomer, with research covering its role as a biomarker for diseases like non-alcoholic fatty liver disease, its potential anti-inflammatory and anti-diabetic properties, and its cytotoxic effects. medchemexpress.comsmolecule.com It has also been identified in the epicuticular lipids of insects like the fruit fly Bactrocera dorsalis. plos.org

Pheromone Precursors: Significant research has gone into the synthesis of tetradecadienyl acetates, such as (Z,E)-9,12-tetradecadienyl acetate and (4E,10Z)-tetradeca-4,10-dienyl acetate, which are important pheromones. nih.govresearchgate.net These studies focus on stereoselective synthesis methods to achieve the correct double bond configurations for biological activity.

Identified Research Gaps: The most prominent gap is the lack of dedicated studies on this compound. Specific areas that remain unexplored include:

Synthesis and Characterization: There is a need for documented, efficient, and stereoselective synthetic routes to produce pure (E) and (Z) isomers of this compound. Comprehensive spectroscopic data (NMR, IR, MS) for this specific compound is not readily available in the literature.

Biological Evaluation: The potential biological activities of this compound have not been systematically investigated. Its antimicrobial, antifungal, cytotoxic, and insect semiochemical properties remain unknown.

Natural Occurrence: While other isomers have been identified in various natural sources, the presence of this compound in biological systems has yet to be reported, representing a gap in natural product chemistry.

The table below provides a comparative overview of this compound and a more thoroughly researched isomer, Methyl tetradec-9-enoate, to highlight these gaps.

Table 1: Comparative Research Status of Methyl Tetradecenoate Isomers

| Feature | This compound | Methyl tetradec-9-enoate (Methyl Myristoleate) |

| Molecular Formula | C₁₅H₂₈O₂ | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol | 240.38 g/mol |

| CAS Number | Not clearly defined | 56219-06-8 smolecule.com |

| Known Research | Limited to non-existent | Investigated as a biomarker, for anti-inflammatory properties, and as a cytotoxic agent. medchemexpress.comsmolecule.com |

| Synthesis | Synthetic routes not well-documented | Synthesized via direct esterification or transesterification. smolecule.com |

| Biological Role | Undetermined | Component of insect cuticular lipids; potential health benefits under investigation. smolecule.complos.org |

| Pheromone Activity | Potential but unconfirmed | Not typically cited as a direct pheromone, but related structures are. |

Compound Index

The following table lists the chemical compounds mentioned throughout this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl tetradec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h5-6H,3-4,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUCPAVFFSGHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709120 | |

| Record name | Methyl tetradec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137641-42-0 | |

| Record name | Methyl tetradec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl Tetradec 10 Enoate

Enantioselective and Stereoselective Synthesis of Methyl Tetradec-10-enoate Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the geometry of the double bond (E/Z isomerism) and, if applicable, the configuration of any chiral centers introduced into the molecule.

Control of Olefinic Bond Stereochemistry (e.g., E/Z Isomerism)

The geometry of the C10-C11 double bond is a critical stereochemical feature. Several synthetic methods offer high levels of control for producing either the cis (Z) or trans (E) isomer.

The Wittig reaction is a classic and reliable method for creating Z-alkenes. researchgate.net This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By using unstabilized or semi-stabilized ylides under salt-free conditions, a high selectivity for the Z-isomer can typically be achieved.

The Suzuki-Miyaura reaction provides another robust route, particularly for Z-olefins. nih.govorgsyn.org This palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. A common strategy involves the hydroboration of a terminal alkyne to generate a vinylborane, which is then coupled with a vinyl halide, proceeding with retention of the double bond stereochemistry. nih.gov

Olefin metathesis, while a powerful tool for forming carbon-carbon double bonds, often yields a mixture of E and Z isomers, frequently favoring the more thermodynamically stable E-isomer. mdpi.com However, the development of Z-selective ruthenium-based catalysts has provided pathways to favor the formation of the cis-isomer. mdpi.com

Table 3: Methods for Stereocontrolled Olefin Synthesis

| Synthetic Method | Typical Reagents | Predominant Isomer | Key Feature |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide + Aldehyde | Z (with unstabilized ylides) | Formation of C=C bond from a carbonyl group. researchgate.net |

| Suzuki-Miyaura Coupling | Vinylborane + Vinyl halide, Pd catalyst | Z or E (controlled by starting materials) | Reliable C-C bond formation with retention of stereochemistry. nih.govorgsyn.org |

| Alkyne Reduction | Alkyne, Lindlar's catalyst, H2 | Z | Stereospecific reduction of an alkyne to a cis-alkene. |

| Alkyne Reduction | Alkyne, Na/NH3 (l) | E | Stereospecific reduction of an alkyne to a trans-alkene. |

Chiral Auxiliary Approaches and Asymmetric Synthesis Methodologies

To synthesize enantiomerically pure versions of this compound derivatives (e.g., those containing a hydroxyl or other substituent that creates a stereocenter), asymmetric synthesis methodologies are employed. A prominent strategy involves the use of a chiral auxiliary. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. york.ac.uk

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine-based amides. wikipedia.orgresearchgate.net In a typical sequence for fatty acid synthesis, the carboxylic acid precursor is first converted to an amide using the chiral auxiliary. The α-proton of this amide can then be deprotonated to form a chiral enolate. researchgate.net This enolate can then react with an electrophile, such as an alkyl halide, in a highly diastereoselective alkylation reaction. The chiral auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus establishing a new stereocenter with a predictable configuration. york.ac.ukacs.org

For instance, to synthesize a methyl-branched version of tetradec-10-enoic acid, one could start with a shorter carboxylic acid, attach an Evans auxiliary, perform a diastereoselective alkylation to add the remainder of the carbon chain, and then cleave the auxiliary to yield the enantiomerically enriched branched-chain fatty acid. researchgate.net This acid can then be esterified to give the final methyl ester product. These methods are powerful for creating a wide variety of chiral building blocks and biologically active molecules. researchgate.netmdpi.comnih.gov

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reaction Controlled |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Formation of syn- or anti-aldol adducts; alkylation of enolates. researchgate.nettcichemicals.com |

| (S,S)-(+)-Pseudoephedrine | Asymmetric Alkylations, Aldol Reactions | Diastereoselective alkylation to form α-substituted amides. wikipedia.orgacs.org |

| Camphorsultam | Asymmetric Diels-Alder, Conjugate Additions | Controls the facial selectivity of cycloadditions and additions to α,β-unsaturated systems. |

Advanced Spectroscopic and Chromatographic Characterization of Methyl Tetradec 10 Enoate

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of the elemental composition of methyl tetradec-10-enoate and its fragments. This level of precision is crucial for confirming the molecular formula and aiding in structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Biological and Chemical Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound within intricate mixtures. mdpi.comtechnologynetworks.com In complex biological matrices, such as insect secretions or plant extracts, GC provides the necessary chromatographic separation of components before they enter the mass spectrometer for identification. mdpi.comuni-bayreuth.de The retention time of this compound on the GC column serves as an initial identifier, which is then confirmed by its mass spectrum. technologynetworks.com

The process involves separating the various components of a solution in the gas chromatograph before they are identified by the mass spectrometer. mdpi.com For trace-level analysis in complex samples, such as those from environmental or biological sources, GC-MS proves invaluable, though sample preparation may be required to minimize matrix effects. technologynetworks.comresearchgate.net In metabolomics, GC-MS is a standard method for identifying and quantifying small volatile molecules, often after a derivatization step to increase volatility. nih.gov

For instance, in hydroformylation studies, GC-MS has been used to separate and identify regioisomers of formyl-tetradecanoate methyl esters, which are derivatives of tetradecenoate isomers. uva.nl The analysis of fatty acid methyl esters in various biological samples frequently employs GC-MS for comprehensive profiling. deepseadrilling.orgbepls.com

Atmospheric Solids Analysis Probe-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (ASAP-APCI-MS)

Atmospheric Solids Analysis Probe (ASAP) combined with Atmospheric Pressure Chemical Ionization (APCI) and mass spectrometry is a rapid and direct analysis technique. It has been utilized for the chemical analysis of complex secretions, such as those from birds, where it can reveal a diverse mixture of compounds including various esters. researchgate.net This method allows for the analysis of samples in their native state with minimal preparation, providing a quick overview of the chemical composition.

Fragmentation Patterns and Isomer Differentiation in Mass Spectrometry

Electron ionization (EI) mass spectrometry of fatty acid methyl esters (FAMEs) produces characteristic fragmentation patterns that are key to their structural elucidation. libretexts.orgtutorchase.com For methyl esters of long-chain fatty acids, common fragments include ions corresponding to the loss of a methoxy (B1213986) group (-OCH3) and a McLafferty rearrangement product. libretexts.orgutexas.edu

The mass spectrum of a fatty acid ester will typically show identifiable fragments such as an alkene from the alcohol portion, a protonated acid, and an acylium ion. researchgate.netresearchgate.net The molecular ion peak (M+) can sometimes be weak or absent, especially in long-chain esters, due to the instability of the parent ion. tutorchase.com

Differentiating between isomers of methyl tetradecenoate is a significant challenge. The position of the double bond influences the fragmentation pattern, but often not to a degree that allows for unambiguous assignment from the standard mass spectrum alone. Derivatization techniques, such as the formation of dimethyl disulfide (DMDS) adducts, are often employed. Cleavage of the bond between the two sulfur-bearing carbons in the DMDS derivative provides a clear indication of the original double bond position. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for the complete structural assignment of this compound. uva.nlnih.gov

1H NMR and 13C NMR Applications for Structural Assignment

¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural determination of organic molecules. pressbooks.publibretexts.org In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to different parts of the molecule. The methyl ester protons typically appear as a singlet, while protons adjacent to the double bond and those in the aliphatic chain will have characteristic chemical shifts and coupling patterns. csustan.educarlroth.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org The carbonyl carbon of the ester group, the olefinic carbons of the C=C double bond, the methyl carbon of the ester, and the various methylene (B1212753) carbons in the alkyl chain all resonate at distinct chemical shifts. ucc.ienp-mrd.org The electronegativity of nearby atoms affects the chemical shifts, with carbons closer to the electron-withdrawing oxygen atom of the ester group being deshielded and appearing at a higher chemical shift. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~174 |

| C2 (-CH₂-C=O) | ~2.3 (t) | ~34 |

| C3-C9 (-CH₂-) | ~1.2-1.6 (m) | ~25-30 |

| C10 (=CH-) | ~5.3-5.4 (m) | ~129-130 |

| C11 (=CH-) | ~5.3-5.4 (m) | ~129-130 |

| C12 (-CH₂-CH=) | ~2.0 (m) | ~27 |

| C13 (-CH₂-CH₃) | ~1.3 (m) | ~22 |

| C14 (-CH₃) | ~0.9 (t) | ~14 |

| O-CH₃ | ~3.6 (s) | ~51 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |

2D NMR Techniques for Connectivity and Spatial Arrangement Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and determining the connectivity of the molecule. libretexts.orgresearchgate.net

COSY spectra show correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network along the carbon chain. libretexts.org

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons. libretexts.org

The analysis of coupling constants in high-resolution 1D and 2D NMR spectra can also provide information about the stereochemistry (cis/trans or Z/E) of the double bond. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography for Isomeric and Chemical Purity Determination

Gas chromatography (GC) stands as a cornerstone for the analysis of fatty acid methyl esters (FAMEs) like this compound. nih.govrestek.com Its high resolution enables the separation of complex mixtures and the determination of both chemical and isomeric purity. The volatility and thermal stability of FAMEs make them ideal candidates for GC analysis. restek.com

The process involves the conversion of fatty acids into their corresponding methyl esters, a step that enhances volatility and improves peak shape for more accurate analysis. restek.comcustoms.go.jp The choice of capillary column is critical; very polar stationary phases offer excellent separation of FAMEs, including positional and geometric isomers, though they may have lower thermal stability. nih.gov For many applications, columns of intermediate polarity provide a good balance of resolution and thermal stability. nih.gov

The determination of isomeric purity, distinguishing between cis and trans isomers or positional isomers where the double bond is at a different location (e.g., tetradec-9-enoate or tetradec-11-enoate), is a key application of GC. indiaenvironmentportal.org.in The separation of these isomers is influenced by the polarity of the stationary phase and the temperature program used. nih.gov For instance, specific GC columns, such as those with polyethylene (B3416737) glycol phases, are effective in separating FAME isomers. customs.go.jp The identification of individual FAMEs is typically achieved by comparing their retention times with those of known standards. nih.govcustoms.go.jp

Table 1: Typical GC Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Fused-silica capillary (e.g., DB-WAX, Rt-2560) | High-resolution separation of FAMEs. restek.comcustoms.go.jp |

| Stationary Phase | Polyethylene glycol or cyanopropyl polysiloxane | Separation based on polarity and boiling point. nih.govcustoms.go.jp |

| Injector Type | Split/Splitless or Cold On-Column | Introduction of the sample onto the column. nih.gov |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the sample through the column. thermofisher.com |

| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. customs.go.jp |

| Temperature Program | Ramped temperature increase | Elution of compounds with a wide range of boiling points. thermofisher.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of this compound. nih.gov Reversed-phase HPLC, typically using a C18 column, is particularly effective for separating FAMEs. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

For the quantitative analysis of unsaturated esters like this compound, UV detection is commonly employed, often at wavelengths around 192-205 nm where the double bond absorbs light. nih.govresearchgate.net The method's accuracy can be assessed through recovery studies, with precision evaluated by determining repeatability. acs.org Linearity is established by creating calibration curves using external standards of known concentrations. researchgate.netacs.org

HPLC is not only used for quantitative analysis but also for preparative separation to isolate pure compounds. nih.gov By adjusting the mobile phase composition, typically mixtures of acetonitrile (B52724) and water, it is possible to resolve complex mixtures of FAMEs, including positional and geometric isomers. nih.gov The combination of argentation thin-layer chromatography (which separates based on the degree of unsaturation) followed by reversed-phase HPLC can be a particularly potent strategy for both analytical and preparative purposes. nih.gov

Table 2: HPLC Method Parameters for FAME Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.0 mm, 5 µm) | Separation of FAMEs based on hydrophobicity. ru.ac.th |

| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water gradient | Elution of analytes from the column. nih.govnih.gov |

| Detector | UV Detector (e.g., 205 nm) or Evaporative Light-Scattering Detector (ELSD) | Detection and quantification of FAMEs. nih.govresearchgate.net |

| Flow Rate | ~1 mL/min | Controls the speed of the mobile phase. researchgate.net |

| Quantification | External Standard Method | Determination of the concentration of the analyte. acs.org |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique widely used in organic synthesis for monitoring the progress of reactions, such as the esterification to produce this compound. acs.orgwisc.eduumass.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time. wisc.educhemistryhall.com

The separation on a TLC plate, typically coated with silica (B1680970) gel (a polar adsorbent), is based on the polarity of the compounds. umass.edu A solvent system (mobile phase) is chosen to achieve good separation between the starting materials and the desired product. ualberta.ca For esters like this compound, a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used. researchgate.netrsc.org The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is dependent on its polarity; less polar compounds generally have higher Rf values. acs.orgumich.edu

Visualization of the separated spots is typically done under UV light if the compounds are UV-active, or by using staining agents like potassium permanganate (B83412) or iodine vapors, which react with the compounds to produce colored spots. umass.edunih.gov TLC also serves as a preliminary tool for purification. It helps in identifying the appropriate solvent system for larger-scale purification techniques like column chromatography. umich.educsic.es

Table 3: Application of TLC in the Context of this compound

| Application | Procedure | Observation |

|---|---|---|

| Reaction Monitoring | Spotting starting material, product standard, and reaction mixture on the same plate. chemistryhall.com | Disappearance of the starting material spot and appearance of the product spot over time. wisc.edu |

| Purity Assessment | A single spot for a purified sample suggests high purity. | Multiple spots indicate the presence of impurities. umass.edu |

| Solvent System Selection | Running several TLC plates with different solvent mixtures. | The ideal solvent system provides a clear separation between the desired compound and impurities. umich.edu |

| Preliminary Purification | Fractions from a column chromatography can be analyzed by TLC to identify those containing the pure product. nih.govcsic.es | Fractions showing a single spot corresponding to the product are combined. |

Biological Activities and Mechanistic Research of Methyl Tetradec 10 Enoate

Antimicrobial and Antifungal Research Perspectives

Inhibition of Fungal Germination (e.g., Candida albicans)

No specific research was identified that investigates the inhibitory effects of Methyl tetradec-10-enoate on the germination of Candida albicans. While some studies have explored the antifungal properties of various fatty acid esters, data specific to this compound and its impact on fungal germination is absent. nih.govresearchgate.netscielo.br

Mechanisms of Antimicrobial Action at the Cellular Level

There is no available research detailing the specific mechanisms of antimicrobial action for this compound at the cellular level. General research into FAMEs suggests various mechanisms, but these have not been specifically demonstrated for this compound.

Cellular and Molecular Research

Specific cytotoxic, apoptotic, and antiproliferative studies on this compound are not present in the available scientific literature.

Cytotoxicity Studies on Diverse Cell Lines (e.g., LNCaP, Sf9)

No peer-reviewed studies were found that specifically assess the cytotoxicity of this compound on LNCaP (human prostate cancer) or Sf9 (insect) cell lines. While the cytotoxic effects of various unsaturated fatty acids and their esters have been evaluated in different cancer cell lines, this research does not extend to this compound and the specified cell lines. nih.govmdpi.com

Induction of Apoptosis and Necrosis Pathways in Cell Models

There is no available data from studies investigating the induction of apoptosis or necrosis pathways by this compound in any cell model. Research on other fatty acids has shown the potential to induce programmed cell death, but these findings cannot be specifically attributed to this compound without direct experimental evidence. nih.govnih.govmdpi.com

Antiproliferative Activity against Neoplastic Cell Lines (e.g., K-562)

Specific data on the antiproliferative activity of this compound against the K-562 (human chronic myelogenous leukemia) cell line is not available in the current body of scientific literature. Although various natural and synthetic compounds are continuously screened for such activities, this compound has not been a specific subject of these investigations based on available records.

Enzymatic Inhibition Studies

Pancreatic Lipase (B570770) Inhibition Investigations

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a key strategy for managing obesity. scbt.com Extensive research has been conducted to identify inhibitors of this enzyme from various natural and synthetic sources. nih.gov While a wide array of compounds, including polyphenols, flavonoids, and other natural products, have been investigated for their potential to inhibit pancreatic lipase, there is currently a lack of specific research on the inhibitory activity of this compound against this enzyme. nih.goveurekaselect.com The primary focus of pancreatic lipase inhibitor research has been on molecules that can form covalent bonds with the active site of the enzyme or otherwise block its function, with Orlistat being a well-known synthetic example. nih.gov

Desaturation Enzyme Inhibition in Biosynthetic Pathways (e.g., (Z)-9 Desaturation)

Desaturation enzymes, particularly fatty acyl-CoA desaturases (FADs), are crucial in the biosynthesis of unsaturated fatty acids, which are precursors to a variety of signaling molecules, including insect pheromones. These enzymes introduce double bonds at specific positions in the fatty acid chain. While direct studies on the inhibitory effects of this compound on these enzymes are not extensively documented, research into the biosynthesis of insect pheromones provides insight into the interaction of similar molecules with desaturases.

For instance, in the biosynthesis of certain moth sex pheromones, desaturases with high specificity for particular fatty acyl-CoA substrates are involved. The activity of these enzymes is a critical determinant of the final pheromone composition. The introduction of various fatty acid methyl esters, including saturated and unsaturated forms, into biosynthetic systems can be used to probe the substrate specificity and activity of these desaturases.

The structural motifs of fatty acid derivatives, such as chain length and the position of existing double bonds, play a significant role in their interaction with the active sites of desaturation enzymes. The active site of a desaturase enzyme is a highly specific environment that accommodates fatty acyl chains of particular lengths and facilitates the removal of hydrogen atoms to form a double bond at a precise location.

The presence of a methyl ester group, as in this compound, and the specific location of the double bond at the 10th carbon position would be critical factors in how it interacts with the active site of a desaturase. It could potentially act as a substrate, a competitive inhibitor, or an allosteric modulator, depending on the specific enzyme and its natural substrate. Research on the biosynthesis of insect pheromones often involves analyzing the conversion of various fatty acid precursors to understand these enzyme-substrate interactions. The study of different fatty acid methyl esters helps in mapping the substrate preferences of these enzymes.

Roles in Chemical Ecology and Interspecies Interactions

Contribution to Insect Chemical Communication and Pheromone Blends

Fatty acid derivatives, including methyl esters, are integral components of the chemical communication systems of many insect species. These compounds can act as sex pheromones, aggregation pheromones, or kairomones, mediating interactions between individuals of the same or different species. While this compound itself is not always cited as a primary pheromone component, compounds with very similar structures are frequently identified in the pheromone blends of various insects.

For example, methyl (Z)-tetradec-9-enoate has been identified in the epicuticular washes of fruit flies of the Bactrocera dorsalis species complex. The composition of these cuticular lipids, including fatty acid esters, is species-specific and plays a role in protecting the insect from desiccation and mediating chemical signals. The precise blend of these compounds is crucial for species recognition and mating.

The biosynthesis of these pheromones often involves a series of enzymatic reactions, including desaturation and sometimes chain-shortening or elongation, followed by reduction and esterification. Therefore, methyl esters like this compound are biochemically plausible components of such blends, either as final products or as intermediates.

| Compound | Insect Species/Group | Role/Context |

| Methyl (Z)-tetradec-9-enoate | Bactrocera dorsalis complex | Component of epicuticular lipids involved in chemical signaling. |

| (Z)-tetradec-9-en-1-yl acetate (B1210297) | Fall armyworm (Spodoptera frugiperda) | Main sex pheromone component biosynthesized from tetradecanoyl-CoA. |

| (Z)-hexadec-11-enal | Cotton bollworm (Helicoverpa armigera) | Main sex pheromone component derived from fatty acid metabolism. |

Influence as Exogenous Metabolites in Aquatic Ecosystems

Fatty acid methyl esters (FAMEs) can be introduced into aquatic ecosystems as exogenous metabolites from both natural and anthropogenic sources. concawe.eu Natural sources include the decomposition of organic matter, while anthropogenic sources are often linked to the use of biodiesel, which is primarily composed of FAMEs. concawe.euwikipedia.org

Once in the aquatic environment, the fate of FAMEs is influenced by a variety of physical, chemical, and biological processes. Biodegradation is a primary pathway for the removal of FAMEs from water and soil, as a wide range of microorganisms can metabolize the fatty acid and methyl ester components. concawe.eu The biodegradability of FAMEs is generally high, given that fatty acids are ubiquitous in nature. concawe.eu

The specific influence of this compound as an exogenous metabolite in aquatic ecosystems has not been extensively studied. However, based on the general behavior of FAMEs, it would be expected to undergo biodegradation. The rate and extent of this degradation would depend on environmental factors such as temperature, oxygen availability, and the presence of adapted microbial communities. The introduction of FAMEs into aquatic environments can alter the composition and activity of microbial communities. researchgate.netcreative-proteomics.com

| Process | Influence on FAMEs in Aquatic Ecosystems |

| Biodegradation | Primary mechanism for the removal of FAMEs, carried out by a wide variety of microorganisms. concawe.eu |

| Partitioning | FAMEs can partition between water, sediment, and biota depending on their physicochemical properties. |

| Microbial Community Alteration | The presence of FAMEs as a carbon source can influence the structure and function of microbial communities in the ecosystem. researchgate.net |

Phytotoxic Properties of Related Natural Products (e.g., Ten-membered Lactones)nih.gov

Ten-membered lactones, also known as decanolides, are a class of natural compounds produced by various fungi that exhibit a wide range of biological activities, including notable phytotoxic effects. nih.govresearchgate.net These compounds, which share a core structural feature, have attracted scientific interest as potential natural herbicides. nih.govmdpi.com Research into their mechanisms of action and structure-activity relationships provides insight into their potential as prototypes for new herbicidal agents. nih.gov

A number of phytotoxic ten-membered lactones have been identified, including pinolidoxin, putaminoxin, herbarumin I, and various stagonolides (A, H, J, and K). nih.gov The phytotoxic effects of these compounds manifest in various ways, such as the formation of necrotic leaf lesions, inhibition of photosynthesis, and disruption of root growth and cell division in the root meristem. nih.gov For example, the fungus Stagonospora cirsii is a known producer of several phytotoxic ten-membered lactones, such as stagonolide (B1260407) A and herbarumin I. nih.gov

Stagonolide has been identified as a non-host-specific but selective phytotoxin. mdpi.com In laboratory assays, it caused necrotic lesions on the leaves of various plants, with Cirsium arvense (Canada thistle) being particularly sensitive. mdpi.com It also proved to be a potent inhibitor of root growth in seedlings of C. arvense and other species from the Asteraceae family at concentrations as low as 5 x 10⁻⁶ M. mdpi.com In contrast, the growth of wheat and radish seedlings was much less affected, and cucumber seedlings were insensitive, highlighting the selective nature of its activity. mdpi.com

The phytotoxicity of some ten-membered lactones is influenced by environmental factors such as light. nih.gov For instance, the effects of stagonolide A and herbarumin I on Arabidopsis thaliana leaves were found to be light-dependent. nih.gov Leaf discs treated with these toxins showed minimal symptoms when incubated in the dark, but developed necrotic lesions upon exposure to continuous light. nih.gov Herbarumin I, in particular, was not toxic to Arabidopsis in the absence of light, suggesting its mechanism of action may be linked to light-dependent biological processes, possibly carotenoid biosynthesis. nih.gov

Structure-activity relationship (SAR) studies have begun to elucidate the chemical features crucial for the phytotoxic activity of these lactones. nih.govnih.gov Research has shown that the oxidation of the hydroxyl group at the C-7 position and the stereochemistry at this position can significantly influence phytotoxicity. nih.govresearchgate.net Compounds with a 7S configuration were found to be more phytotoxic than their 7R counterparts. nih.govresearchgate.net Stagonolide A and the C-7 oxidized stagonolide K have demonstrated the highest phytotoxicity in both leaf puncture and seedling growth assays. nih.govnih.gov This suggests that the presence of an α,β-unsaturated ketone group within the lactone ring is a key structural motif for broad biological activity. mdpi.com Conversely, modifications at other sites, such as the C-2 to C-4 region, or replacing the C-9 propyl group with a methyl group, can lead to a loss of phytotoxic activity. nih.gov

The table below summarizes the phytotoxic activity of several ten-membered lactones based on different bioassays.

Table 1: Phytotoxic Activity of Selected Ten-membered Lactones

| Compound | Assay Type | Plant Species | Observed Effect | Efficacy/Concentration | Citation(s) |

|---|---|---|---|---|---|

| Stagonolide A | Leaf Puncture | Cirsium arvense | Necrotic Lesions | Average lesion diameter: 6.4 mm | nih.gov |

| Stagonolide A | Seedling Growth | Lettuce | Growth Inhibition | ID₅₀: 0.03 µmole/seed | nih.gov |

| Stagonolide A | Root Growth | Cirsium arvense | Strong Inhibition | Active at 5 x 10⁻⁶ M | mdpi.com |

| Herbarumin I | Seedling Growth | Lettuce | Growth Inhibition | ID₅₀: 0.35 µmole/seed | nih.gov |

| Herbarumin I (monoacetyl-derivative) | Seedling Growth | Lettuce | Growth Inhibition | ID₅₀: 0.04 µmole/seed | nih.gov |

| Herbarumin I (bisacetyl-derivative) | Seedling Growth | Lettuce | Growth Inhibition | ID₅₀: 0.07 µmole/seed | nih.gov |

| Stagonolide K (C-7 oxidized) | Leaf Puncture | Cirsium arvense | Necrotic Lesions | Average lesion diameter: 5.2 mm | nih.gov |

| Stagonolide K (C-7 oxidized) | Seedling Growth | Lettuce | Growth Inhibition | ID₅₀: 0.04 µmole/seed | nih.gov |

| 10,11-dehydrocurvularin | General | Not specified | Necrotic lesions, photosynthesis inhibition, root growth inhibition | Not specified | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of Methyl Tetradec 10 Enoate

Influence of Olefinic Bond Position and Stereochemistry on Biological and Chemical Activity

The position and geometry (stereochemistry) of the carbon-carbon double bond (olefin) are critical determinants of the physicochemical properties and biological functions of fatty acid esters. In the case of methyl tetradecenoate isomers, these structural features influence everything from the molecule's shape to its reactivity.

The specific location of the double bond along the fourteen-carbon chain affects how the molecule packs in biological membranes and interacts with enzyme active sites. For instance, isomers like (Z)-methyl tetradec-9-enoate are known to exhibit cytotoxic activity and can induce apoptosis and necrosis in human prostate cancer cells. medchemexpress.com This biological activity is intrinsically linked to the double bond's position at the 9th carbon. While direct biological activity data for the Δ10 isomer, methyl tetradec-10-enoate, is not extensively detailed in the provided research, the principles of structure-activity relationships suggest its properties would differ from its Δ9 and Δ11 counterparts.

Stereochemistry, specifically the cis (Z) or trans (E) configuration of the double bond, profoundly impacts the molecule's three-dimensional shape. Cis isomers have a characteristic "kink" in their hydrocarbon tail, which prevents them from packing as tightly as the straighter trans isomers or fully saturated fatty acids. vulcanchem.com This disruption of intermolecular forces generally leads to lower melting points and increased fluidity in membranes. ucl.ac.uk The biological significance of stereochemistry is paramount, as enzymes and receptors are chiral and can distinguish between stereoisomers. jst.go.jpvulcanchem.com For many bioactive lipids, such as insect pheromones, the specific E/Z isomerism is crucial for activity, with other isomers being significantly less potent or inactive. jst.go.jp Therefore, the biological and chemical profile of (Z)-tetradec-10-enoate would be distinct from that of (E)-tetradec-10-enoate.

The reactivity of the olefinic bond is also position-dependent. Chemical reactions such as epoxidation, aziridination, or metathesis are influenced by the electronic environment and steric hindrance around the double bond, which varies with its location along the alkyl chain. vulcanchem.com

Impact of Ester Functionality and Alkyl Chain Length on Molecular Interactions and Selectivity

The methyl ester functional group and the length of the alkyl chain are key architectural features that govern the molecular behavior and selectivity of fatty acid methyl esters (FAMEs) like this compound.

The ester group (–COOCH₃) introduces polarity into the otherwise nonpolar hydrocarbon chain. While it is a weak polar group, it is capable of participating in dipole-dipole interactions and can act as a hydrogen bond acceptor. acs.org This allows FAME molecules to arrange in organized, liquid-crystal-like structures, often in a head-to-head conformation where the polar ester groups interact. ucl.ac.uknih.gov These intermolecular interactions are weaker than the hydrogen bonding in free fatty acids, resulting in greater fluidity. ucl.ac.uknih.gov The presence of the ester group, positioned away from the double bond, is crucial for reactivity in processes like metathesis, as it generally does not deactivate the catalysts used. scielo.br

Alkyl chain length significantly influences the physical properties and chemical selectivity of FAMEs. Longer chains lead to increased van der Waals forces, resulting in more densely packed molecules and higher melting and boiling points. acs.org In chemical reactions, the chain length can affect both conversion rates and selectivity. For example, in sulfoxidation reactions, conversion rates increase dramatically with the length of the carbon chain from C12 to C18. researchgate.net Similarly, in catalytic hydrogenolysis, a slight decrease in conversion but an increase in alcohol selectivity is observed as the molecule size grows. mdpi.com In biocatalytic reactions, such as ω-oxidation by enzymes like AlkBGT, the chain length is a critical factor for substrate specificity and reaction efficiency. nih.gov

Below is an interactive table summarizing the effect of alkyl chain length on the conversion of various fatty acid methyl esters in different chemical reactions.

| Reaction Type | Fatty Acid Methyl Ester (Chain Length) | Observed Effect on Conversion | Reference |

|---|---|---|---|

| Sulfoxidation | C12 to C18 | Conversion increases with chain length. | researchgate.net |

| Catalytic Hydrogenolysis | C6 to C18 | Conversion gradually decreases with increasing chain length (e.g., from methyl hexanoate (B1226103) to methyl stearate). | mdpi.com |

| Catalytic Esterification | C2 to C16 (acid chain) | Reaction rate is inversely proportional to the alkyl chain length. | rsc.org |

| Biocatalytic ω-Oxidation | C5 to C12 | Activity is highest for methyl nonanoate (B1231133) and declines strongly for chains shorter than C8. | nih.gov |

Effects of Specific Structural Motifs (e.g., Cyclopropene (B1174273) Ring) on Enzyme-Substrate Interactions

The introduction of strained ring systems, such as a cyclopropane (B1198618) or cyclopropene ring, into the alkyl chain of a fatty acid ester can dramatically alter its interaction with enzymes. These motifs can act as mimics of unsaturated bonds or as reactive moieties that inhibit enzyme function.

Cyclopropane fatty acids (CFAs) are synthesized in many bacteria by cyclopropane fatty acid synthase (CFAS) enzymes. acs.org These enzymes catalyze the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) across a cis-double bond of an unsaturated fatty acyl chain already incorporated into membrane phospholipids (B1166683). acs.orgnih.govpnas.org The enzyme recognizes and binds to the phospholipid substrate, with its activity being influenced by the composition and fluidity of the lipid bilayer. nih.gov The resulting cyclopropane ring disrupts lipid packing and increases membrane fluidity relative to saturated fatty acids. nih.gov The introduction of a cyclopropane ring at the C10-C11 position of methyl tetradecenoate would produce methyl 10,11-methylenetetradecanoate, altering its physical properties and how it is metabolized.

A related structure, the cyclopropene ring, is a known potent inhibitor of desaturase enzymes. Research on the insect Spodoptera littoralis has shown that cyclopropene fatty acids can inhibit the desaturase enzymes involved in pheromone biosynthesis. researchgate.net Specifically, it was found that 11,12-methylenehexadec-11-enoic acid is metabolized via β-oxidation to 9,10-methylenetetradec-9-enoic acid. researchgate.net This C14 cyclopropene derivative then acts as a direct inhibitor of the (Z)-9 desaturase enzyme. researchgate.net The proposed mechanism involves the highly strained cyclopropene ring interacting with the enzyme's active site that would normally bind the substrate's double bond, leading to irreversible inhibition. researchgate.net This demonstrates that a cyclopropene motif introduced at the C10-C11 position of a tetradecenoate chain would likely create a powerful and specific enzyme inhibitor.

Correlation between Molecular Architecture and Catalytic Performance in Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction for restructuring unsaturated molecules like this compound. The performance of this reaction, including conversion, selectivity, and catalyst turnover number (TON), is strongly correlated with the substrate's molecular architecture and the choice of catalyst.

The key structural features of a fatty acid methyl ester that influence metathesis are the position of the double bond and the nature of the ester functional group. For metathesis to be efficient, the ester group should not be too close to the carbon-carbon double bond, as it can potentially interact with and deactivate the metal catalyst. scielo.br In this compound, the double bond at the Δ10 position is sufficiently removed from the methyl ester at C1, ensuring that it is a viable substrate for metathesis. scielo.br

The type of metathesis reaction—self-metathesis, cross-metathesis, or ring-closing metathesis—depends on the reaction partners and conditions. In the self-metathesis of an internal olefin like this compound, the reaction would be expected to yield a mixture of products resulting from the cleavage and recombination of the double bond.

In cross-metathesis with a partner olefin, the product distribution is governed by catalyst activity and selectivity. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used for their functional group tolerance and high activity. acs.orgnih.gov The performance of these catalysts can be tuned by modifying their ligand sphere. For instance, in the cross-metathesis of methyl oleate (B1233923) with eugenol, second-generation Grubbs catalysts show exceptionally high conversion (>90%) and selectivity (>98%). nih.gov The catalyst's performance is also affected by reaction parameters like temperature; for the metathesis of 1-octene, activity and stability increase at higher temperatures (80-110 °C). beilstein-journals.org The molecular architecture of the substrate dictates the structure of the resulting products. For example, ethenolysis (cross-metathesis with ethylene) of methyl erucate (B1234575) (a C22 ester) produces methyl tetradec-13-enoate. scielo.br By analogy, ethenolysis of this compound would be expected to yield smaller, terminally unsaturated molecules.

Research Applications and Methodological Advancements Involving Methyl Tetradec 10 Enoate

Utilization as Precursors in Macrolactone Synthesis

The synthesis of macrocyclic lactones, large ring structures that are key components of fragrances and pharmaceuticals, represents a significant application of unsaturated fatty acid esters. eurjchem.comnih.gov While direct synthesis from methyl tetradec-10-enoate is not extensively documented, the principles established with analogous compounds, such as methyl undec-10-enoate (B1210307), are directly applicable. mdpi.com The primary method for this transformation is Ring-Closing Metathesis (RCM), a powerful reaction in organic synthesis that forms cyclic compounds from acyclic dienes. eurjchem.comescholarship.org

The general strategy involves a two-step process. First, the methyl ester of the unsaturated fatty acid is transesterified with an unsaturated alcohol (e.g., allyl alcohol or undecenol). This creates a diene ester, a molecule with two double bonds. eurjchem.com In the second step, this diene is subjected to RCM using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. eurjchem.com The catalyst facilitates the formation of a new double bond between the two terminal carbons of the diene, closing the chain into a large ring and releasing a small volatile alkene, like ethene, as a byproduct. uni-konstanz.de The size of the resulting macrolactone is determined by the chain lengths of the initial fatty acid and the unsaturated alcohol. eurjchem.com For instance, the RCM of esters derived from undecenoic acid has been used to produce 13-, 19-, 20-, and 21-membered macrolactones. eurjchem.com This methodology provides a highly efficient route to macrocycles that avoids the multi-step procedures often required in traditional synthesis. eurjchem.comd-nb.info

Table 1: Illustrative Macrolactone Synthesis via RCM This table is based on established synthesis principles for analogous unsaturated esters.

| Precursor Diene Ester (Conceptual) | Catalyst | Resulting Macrolactone Size (Conceptual) |

|---|---|---|

| Allyl tetradec-10-enoate | Grubbs' 2nd Gen. | 15-membered |

| Pent-4-enyl tetradec-10-enoate | Grubbs' 2nd Gen. | 17-membered |

| Dec-9-enyl tetradec-10-enoate | Grubbs' 2nd Gen. | 22-membered |

Intermediates in the Development of Specialty Polymers and Biomaterials

Unsaturated fatty acid methyl esters are valuable monomers for the synthesis of specialty polymers and biomaterials, particularly through Acyclic Diene Metathesis (ADMET) polymerization. mdpi.comnih.gov This method utilizes the reactivity of the double bond within the fatty acid chain to link monomers together, forming long polyester (B1180765) chains. uni-konstanz.de this compound, with its internal double bond, can participate in self-metathesis reactions or co-polymerization with other olefins to create polymers with tailored properties. uni-konstanz.denih.gov

In a typical ADMET polymerization, a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, is used to form new double bonds between monomer units, with the concurrent release of a small volatile byproduct. mdpi.comrsc.org This process can yield high molecular weight, unsaturated aliphatic polyesters. mdpi.com These unsaturated polymers can be further modified, for example, through hydrogenation of the double bonds to produce saturated polyesters with different thermal and mechanical properties. uni-konstanz.de

Furthermore, FAMEs like methyl undec-10-enoate have been used as chain-stoppers or transfer reagents in ADMET polymerizations. mdpi.com By adding a controlled amount of a monofunctional ester like this compound to the reaction, the final molecular weight of the polymer can be regulated. mdpi.com This control is crucial for producing materials with specific processing characteristics and performance attributes for applications in areas like biodegradable plastics and advanced biomaterials. nih.gov

Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target, enabling researchers to study its role in complex biological systems. promega.canih.gov While this compound itself is not typically used directly as a chemical probe, its structure provides a versatile scaffold for the synthesis of such tools. The long hydrocarbon chain mimics natural fatty acids, allowing it to enter metabolic pathways or interact with lipid-binding proteins, while the double bond and ester group serve as chemical handles for modification. nih.gov

For example, the double bond at the C-10 position can be functionalized through various chemical reactions. It can be epoxidized, dihydroxylated, or used in click chemistry reactions to attach reporter groups. These reporter groups could include:

Fluorophores : To allow for visualization of the probe's location within cells using fluorescence microscopy. mskcc.org

Biotin : For use in affinity purification and proteomic studies to identify which proteins the probe interacts with. mskcc.org

Azides or Alkynes : For bioorthogonal ligation reactions, allowing the probe to be tagged inside a living system without interfering with native biochemical processes. nih.gov

By attaching such moieties, this compound can be converted into a chemical probe for investigating enzymes involved in fatty acid metabolism, transport, or signaling. nih.govmskcc.org These probes are invaluable for target validation in drug discovery and for gaining fundamental insights into biological processes. nih.gov

Table 2: Potential Modifications of this compound for Chemical Probe Synthesis

| Modification Site | Reaction Type | Attached Moiety | Potential Application |

|---|---|---|---|

| C10-C11 Double Bond | Epoxidation/Ring-Opening | Fluorescent Dye | Cellular imaging of lipid uptake |

| C10-C11 Double Bond | Thiol-ene Click Chemistry | Biotin | Affinity pull-down of interacting proteins |

| Ester Group | Amidation | Photo-crosslinker | Covalent labeling of binding partners |

Investigative Tools in Insect Chemical Communication Research

Chemical communication is a fundamental aspect of insect behavior, governing processes like mating, aggregation, and trail-following. researchgate.netiupac.org Pheromones, the chemical signals used in this communication, are often composed of specific blends of fatty acid derivatives, including alcohols, aldehydes, and esters. iupac.orgresearchgate.net Methyl esters of unsaturated fatty acids are known components of sex pheromones for various species, particularly in the Rutelinae (chafer beetles) and Melolonthinae subfamilies. researchgate.net

Research in this area relies heavily on the synthesis of potential pheromone components for use in biological assays. researchgate.netkuleuven.be this compound, as a specific isomer of a C14 methyl ester, is a candidate for such research. For example, a related compound, methyl 5-(Z)-tetradecenoate, was identified as the sex pheromone of the scarab beetle Anomala osakana. researchgate.net Synthetic versions of these compounds are used as lures in field traps to monitor pest populations and in laboratory bioassays to understand insect behavior. researchgate.netunl.edu

A key technique in this field is Gas Chromatography with an Electroantennographic Detector (GC-EAD), where chemicals separated by GC are passed over an insect's antenna. researchgate.net The antenna's electrical response indicates which compounds are biologically active. Synthetic standards, including isomers like this compound, are crucial for confirming the identity of natural pheromones detected by these methods. researchgate.net Furthermore, studies have shown that pheromone precursors, such as unsaturated hydrocarbons, can be found in the hemolymph of insects before being converted to the final pheromone in the gland, highlighting the role of fatty acid metabolism in their biosynthesis. iastate.edu

Research into Novel Enzyme Inhibitors for Biochemical Pathways

Long-chain fatty acids and their metabolically activated forms, long-chain fatty acyl-Coenzyme A (CoA) esters, are not just energy sources but also important regulatory molecules. nih.govnih.gov They can act as allosteric inhibitors or activators of key enzymes, thereby controlling metabolic fluxes. nih.gov Research has shown that long-chain fatty acyl-CoAs provide feedback inhibition for enzymes like acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govwikipedia.org This regulation is crucial for maintaining energy homeostasis.

This compound can serve as an investigative tool in this area by acting as a precursor to the intracellularly formed tetradecenoyl-CoA. When supplied to cells or tissues, the ester is hydrolyzed and then converted to its CoA thioester, which can then interact with target enzymes. wikipedia.org This allows researchers to study the effects of specific fatty acyl-CoAs on biochemical pathways. For example, different herbicides have been shown to be potent and specific inhibitors of very-long-chain fatty acid elongases (VLCFAEs), demonstrating that enzymes in these pathways are druggable targets. pnas.org By using specific fatty acid esters like this compound, scientists can probe the substrate specificity and inhibitory profiles of such enzymes, aiding in the design of novel inhibitors for therapeutic or agricultural purposes. google.comresearchgate.net

Future Research Directions and Unexplored Avenues for Methyl Tetradec 10 Enoate

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Fates

The biogenesis of Methyl tetradec-10-enoate involves specific enzymatic machinery that is not yet fully characterized. While the general pathways of fatty acid synthesis are well-understood, the introduction of a double bond at the C-10 position (Δ10) of a C14 backbone is an uncommon modification.

Future research should prioritize:

Identification of Δ10-Desaturase Enzymes: The primary research goal is to identify and isolate the specific fatty acyl-CoA desaturase responsible for creating the C10-C11 double bond. This would involve transcriptomic analysis of pheromone glands or relevant tissues from organisms known to produce the compound, such as the navel orangeworm (Amyelois transitella). Candidate desaturase genes could then be cloned and expressed in heterologous systems (e.g., yeast or insect cell lines) to confirm their enzymatic activity and substrate specificity.

Substrate Specificity and Regulation: Comprehensive biochemical assays are needed to determine if the identified Δ10-desaturase acts exclusively on myristoyl-CoA (C14) or if it can accept other fatty acyl chain lengths. Furthermore, investigating the regulatory mechanisms—both transcriptional and post-translational—that control the expression and activity of this enzyme during different life stages or in response to environmental cues is essential.

Metabolic Fate Analysis: The downstream metabolic fate of this compound is unknown. Isotope labeling studies, using ¹³C- or ¹⁴C-labeled precursors, could trace the incorporation of this fatty acid into more complex lipids like triglycerides and phospholipids (B1166683) or follow its catabolism through beta-oxidation. Understanding how the unusual double bond position affects the rate and pathway of its degradation is a key unanswered question.

Comprehensive Mechanistic Studies of Uncharacterized Biological Activities

The known biological activity of this compound is primarily as a minor component in insect pheromone blends, where it can play a crucial role in stabilizing the signal or enhancing specificity. However, its precise mechanism of action and potential for other biological roles are uncharacterized.

Key research avenues include:

Receptor Deorphanization: The specific olfactory receptors (ORs) that detect this compound in insect antennae have not been identified. Using techniques such as single sensillum recording (SSR) combined with RNA-seq can pinpoint candidate ORs. These receptors can then be expressed in in vitro systems (e.g., Xenopus oocytes or HEK293 cells) and challenged with the compound to confirm a functional ligand-receptor pairing.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is required to understand the structural requirements for receptor activation. This involves the synthesis and biological evaluation of a series of analogs, including positional isomers (e.g., methyl tetradec-9-enoate, methyl tetradec-11-enoate), geometric isomers (the E-isomer), and chain-length variations. These studies would clarify why the specific (Z)-10-ene structure is biologically active.

Investigation of Non-Pheromonal Roles: Research should explore whether this compound possesses other biological functions. For example, screening for antimicrobial activity against relevant pathogens or investigating its role as an intracellular signaling molecule could reveal novel bioactivities.

Development of Sustainable and Scalable Synthetic Routes

Current laboratory-scale syntheses of this compound often rely on multi-step classical organic methods, such as Wittig reactions or acetylenic coupling routes, which may lack scalability and sustainability. Developing efficient and environmentally benign production methods is crucial for enabling broader research and potential applications.

Future efforts should focus on:

Metabolic Engineering: A highly promising avenue is the development of microbial cell factories. This involves engineering common platform organisms like Escherichia coli or Saccharomyces cerevisiae with the specific Δ10-desaturase gene (from section 8.1) and other necessary enzymes to produce the compound directly from inexpensive feedstocks like glucose.

Chemo-enzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis offers a powerful alternative. For instance, a key intermediate could be produced via an efficient chemical reaction like olefin metathesis, followed by a final, highly selective enzymatic transformation, such as lipase-catalyzed esterification, to yield the final product under mild conditions.

Advanced Olefin Metathesis: Exploring the use of modern, highly efficient ruthenium or molybdenum metathesis catalysts could provide a more direct and atom-economical route to the C10 double bond from readily available shorter-chain precursors.

The table below compares potential synthetic strategies for future development.

| Synthetic Strategy | Primary Advantage | Key Research Challenge | Potential Scalability | Sustainability Profile |

|---|---|---|---|---|

| Metabolic Engineering | Uses renewable feedstocks; potentially lowest cost at scale. | Identifying and optimizing the Δ10-desaturase enzyme; achieving high titers and yields. | High | Excellent |

| Chemo-enzymatic Synthesis | Combines chemical efficiency with enzymatic selectivity; mild reaction conditions. | Process integration; enzyme stability and cost. | Medium to High | Good |

| Advanced Olefin Metathesis | High chemical efficiency and atom economy; precise bond formation. | Cost and stability of advanced catalysts; purification from catalyst residues. | Medium | Moderate to Good |

Advanced Analytical Methodologies for Trace Analysis in Complex Matrices

Accurate detection and quantification of this compound are challenging due to its low natural abundance and the presence of numerous structural isomers in biological samples. Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to resolve it from co-eluting isomers like Methyl tetradec-9-enoate.

Future research must focus on developing more powerful analytical tools:

Multidimensional Gas Chromatography (GCxGC-MS): This technique provides vastly superior chromatographic resolution by employing two columns with different stationary phases. It is exceptionally well-suited for separating isomeric FAMEs in complex extracts, such as insect cuticular lipids or plant volatiles, without requiring chemical derivatization.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry to MS adds another dimension of separation based on the ion's size, shape, and charge (its collisional cross-section). This technique holds the potential to separate isomers that are inseparable by chromatography alone, providing unambiguous identification.

Development of Novel GC Stationary Phases: Research into novel GC column materials, such as those based on ionic liquids or highly polar cyanopropyl polysiloxanes, could lead to stationary phases specifically designed to achieve baseline separation of C14:1 FAME isomers.

The following table summarizes and compares existing and future analytical techniques.

| Analytical Technique | Key Advantage | Primary Limitation for Isomers | Suitability for Trace Analysis |

|---|---|---|---|

| GC-MS (Standard) | Widely available; robust. | Poor resolution of positional isomers (e.g., Δ9 vs. Δ10). | Moderate |

| GC-MS with Derivatization (e.g., DMDS) | Confirms double bond position. | Adds sample preparation steps; can introduce artifacts. | Good |

| GCxGC-MS | Superior chromatographic resolution. | Complex data processing; higher instrument cost. | Excellent |

| LC-IMS-MS | Separates based on physical shape (CCS). | Less established for FAMEs; requires CCS database development. | Excellent |

Exploration of Ecological Roles in Diverse Environmental Niches

While this compound is a known pheromone component, its ecological significance may extend far beyond this role. Its presence in one species suggests it may exist in others, potentially mediating a wide range of ecological interactions that remain completely unexplored.

Future investigations should be directed towards:

Kairomonal Activity Screening: A critical research avenue is to test whether this compound acts as a kairomone for natural enemies. For instance, parasitoid wasps that prey on insects producing this pheromone may have evolved to use it as a host-location cue. Behavioral assays with relevant parasitoids are needed to test this hypothesis.

Broad Metabolomic Screening: The application of the advanced analytical methods described in section 8.4 to a wide variety of environmental and biological samples is essential. Screening programs should target diverse taxa, including marine organisms, soil microbes, fungi, and plants from unique ecosystems, to create a comprehensive map of the natural distribution of this compound.

Investigating Interspecific Interactions: The compound could mediate interactions between insects and their host plants or gut microbiota. Research could explore if plants emit this compound to attract or repel specific herbivores, or if gut microbes produce it to influence host physiology or behavior.

Environmental Fate and Persistence: Understanding the stability and degradation pathway of this compound in different environments (soil, water, air) is crucial for evaluating its role as a semiochemical. Studies on its susceptibility to photo-oxidation, hydrolysis, and microbial degradation will define its active lifespan as a chemical signal in nature.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₅H₂₈O₂ | Primary subject of the article |

| Myristoyl-CoA | C₃₅H₆₄N₇O₁₇P₃S | Biosynthetic precursor (C14 acyl-CoA) |

| Triglycerides | Variable | Complex lipids for energy storage |

| Phospholipids | Variable | Structural components of cell membranes |

| Methyl tetradec-9-enoate | C₁₅H₂₈O₂ | Positional isomer, analytical challenge |

| Methyl tetradec-11-enoate | C₁₅H₂₈O₂ | Positional isomer for SAR studies |

| Glucose | C₆H₁₂O₆ | Feedstock for metabolic engineering |

Q & A

Basic Research Questions

Q. What are the validated laboratory methods for synthesizing methyl tetradec-10-enoate, and what safety protocols are essential?

- Methodology : this compound synthesis typically involves esterification of tetradec-10-enoic acid with methanol using acid catalysis (e.g., H₂SO₄). A two-step reaction mechanism is recommended: (1) protonation of the carboxylic acid to enhance electrophilicity, followed by (2) nucleophilic attack by methanol .

- Safety : Use protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : ¹H NMR (δ 5.3–5.4 ppm for olefinic protons; δ 3.6 ppm for methyl ester protons) and ¹³C NMR (δ 174 ppm for ester carbonyl) .

- IR : C=O stretch at ~1740 cm⁻¹; C-O ester stretch at ~1200 cm⁻¹.

Q. How can thermodynamic properties (e.g., enthalpy, vapor pressure) of this compound be reliably sourced?

- Sources : The NIST Standard Reference Database 69 provides peer-reviewed thermodynamic data, including phase-change enthalpies and vapor-liquid equilibrium values. Cross-validate with experimental data using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

- Experimental Design :

- Variables : Catalyst concentration (e.g., 0.5–2.0 mol% H₂SO₄), temperature (60–100°C), and reaction time (4–12 hrs).

- Analysis : Use gas chromatography (GC) with internal standards (e.g., methyl stearate) to quantify yield. Apply response surface methodology (RSM) to model optimal conditions .

- Troubleshooting : Side products (e.g., diesters) arise from excess methanol; use stoichiometric ratios and monitor via thin-layer chromatography (TLC) .

Q. What strategies resolve contradictions in spectroscopic data when impurities are suspected?

- Contradiction Analysis :

- Hypothesis Testing : If NMR signals deviate from literature, perform column chromatography to isolate impurities and re-analyze fractions via high-resolution mass spectrometry (HRMS).

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier peaks indicative of contaminants .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for esterification or hydrogenation reactions.

- Validation : Compare computed IR frequencies with experimental data to refine basis sets (e.g., B3LYP/6-31G*) .

Q. What are the best practices for integrating this compound into lipidomic studies, particularly in metabolic pathway analysis?

- Workflow :

- Sample Prep : Extract lipids using Folch method (CHCl₃:MeOH, 2:1), then derivatize with BSTFA for GC-MS analysis.

- Data Interpretation : Use open-source tools (e.g., LipidMatch or LipidBlast) to annotate peaks and map onto KEGG pathways. Validate via tandem MS/MS .

Methodological Guidelines

- Data Presentation :

- Literature Review :

- Ethical Compliance :

- Disclose all synthetic routes and safety protocols in appendices, referencing institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.